

Synthesis of N,O-Diacetyltyramine from Tyramine: An Application Note and Protocol

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Compound of Interest

Compound Name: *Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-*

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Abstract

This document provides a detailed protocol for the synthesis of N,O-Diacetyltyramine, also known as 4-(2-acetamidoethyl)phenyl acetate, from the biogenic amine tyramine. This straightforward acylation reaction utilizes readily available reagents to yield the diacetylated product, which may serve as a valuable building block or reference compound in medicinal chemistry and drug development. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the synthesis workflow.

Introduction

Tyramine is a naturally occurring monoamine compound derived from the amino acid tyrosine. Its physiological effects have been a subject of interest, particularly in the context of diet and pharmacology. The acetylation of tyramine at both its primary amine (N-acetylation) and phenolic hydroxyl group (O-acetylation) yields N,O-Diacetyltyramine. This derivatization can modify the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a common strategy in drug discovery to enhance pharmacokinetic profiles. This protocol details a reliable method for the synthesis of N,O-Diacetyltyramine for research purposes.

Synthesis of N,O-Diacetyltyramine

The synthesis of N,O-Diacetyltyramine is achieved through the acylation of tyramine using an acetylating agent in the presence of a base. A common and effective method involves the use of acetyl chloride with pyridine as the base and solvent.

Reaction Scheme

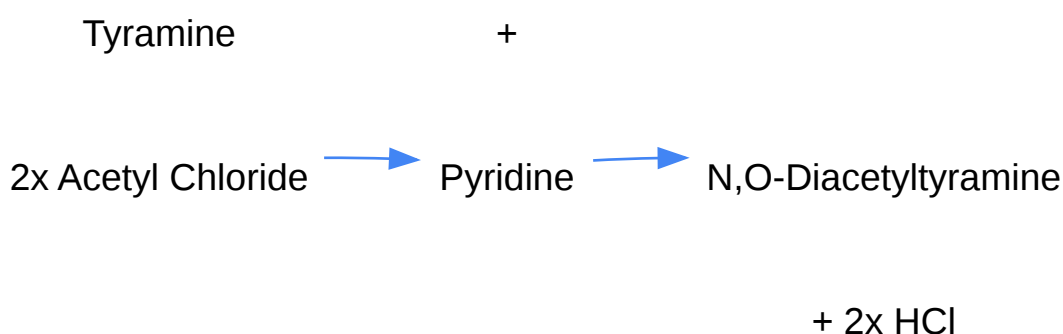


Figure 1. Synthesis of N,O-Diacetyltyramine from Tyramine.

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Caption: Figure 1. Synthesis of N,O-Diacetyltyramine from Tyramine.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of diacetyl-tyramine.^[1]

Materials:

- Tyramine
- Pyridine
- Acetyl chloride
- Chloroform
- Concentrated hydrochloric acid

- Anhydrous calcium chloride

- Benzene

- Ice

Equipment:

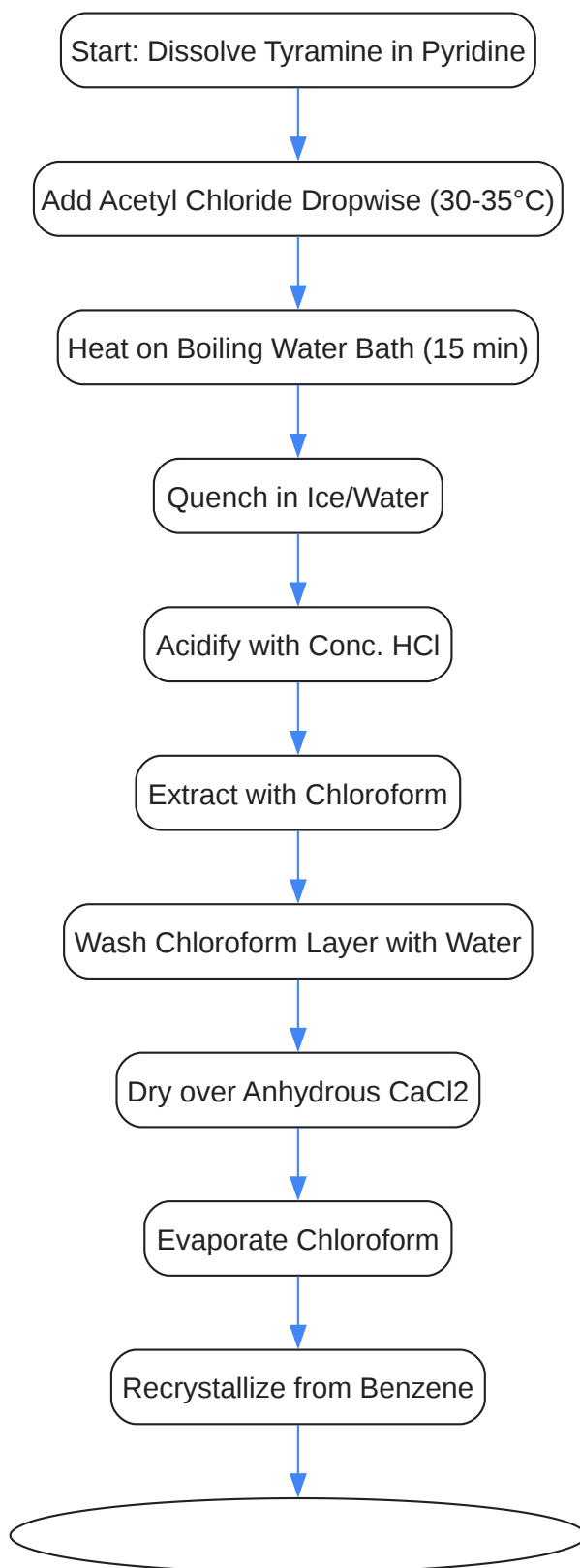
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Heating mantle or water bath
- Separatory funnel
- Rotary evaporator
- Filtration apparatus
- Melting point apparatus

Procedure:

- In a round-bottom flask, dissolve 54.9 g (0.4 mol) of tyramine in 200 ml of pyridine.
- While stirring at 30-35 °C, add 65.8 g (0.84 mol) of acetyl chloride dropwise.
- After the addition is complete, heat the reaction mixture for 15 minutes on a boiling water bath.
- Cool the mixture and pour it into a mixture of ice and water.
- Acidify the aqueous solution with concentrated hydrochloric acid.
- Extract the product with chloroform.

- Wash the chloroform phase with water.
- Dry the organic layer over anhydrous calcium chloride.
- Evaporate the chloroform to obtain the crude product.
- Recrystallize the crude product from benzene to yield pure N,O-Diacetyltyramine.

Experimental Workflow



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References

- 1. prepchem.com [prepchem.com]
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